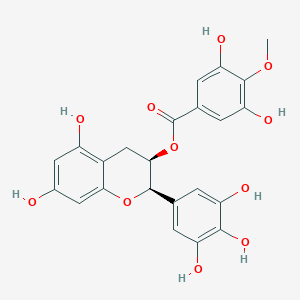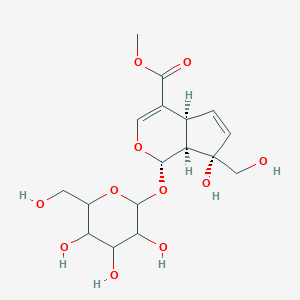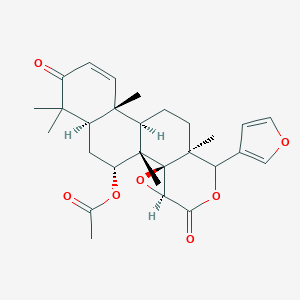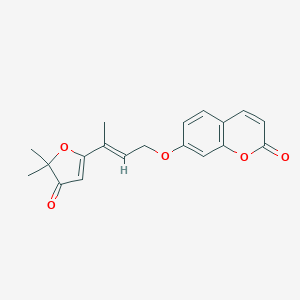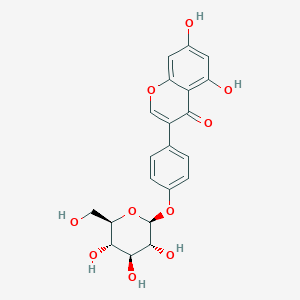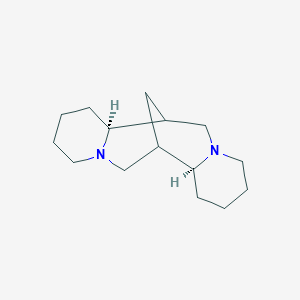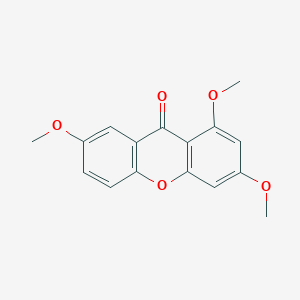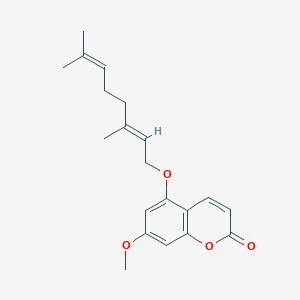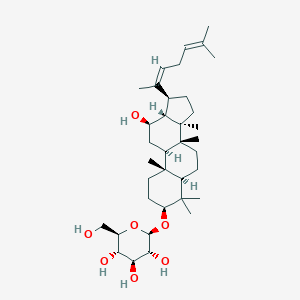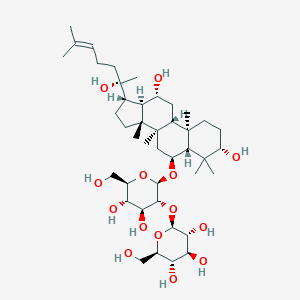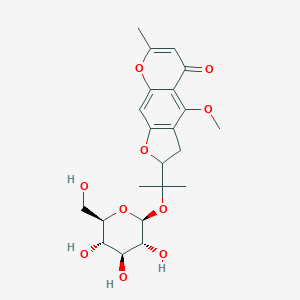
Glyceollin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceollin is a phytoalexin that is produced by soybeans in response to fungal infections. It has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. In recent years, there has been a growing interest in the synthesis and application of glyceollin in scientific research.
Applications De Recherche Scientifique
1. Glyceollins and Diabetes Management
Glyceollins have shown potential in managing diabetes. Park et al. (2010) discovered that glyceollins improve insulin sensitivity and glucose uptake in adipocytes, thus aiding in glucose homeostasis. This was demonstrated through both in vitro studies on adipocytes and in vivo experiments on diabetic mice, suggesting glyceollins' role in potentiating β-cell function and survival, and enhancing glucose utilization (Park et al., 2010).
2. Anticancer and Antitumor Effects
A significant area of glyceollin research focuses on its anticancer properties. Glyceollins have been found to exhibit anti-estrogenic activity, which is significant in the treatment of estrogen-responsive tumors. Studies like that of Salvo et al. (2006) demonstrated that glyceollins suppress tumor growth in breast and ovarian cancer models. Moreover, Zimmermann et al. (2010) identified glyceollin I as a potent antiestrogenic component among glyceollin isomers, suggesting its potential as a therapeutic agent for hormone-dependent tumors (Salvo et al., 2006); (Zimmermann et al., 2010).
3. Neurological Impact
Bamji et al. (2017) explored glyceollins' effects on gene expression in the female mouse brain, finding that glyceollins can regulate genes in a manner independent of, similar to, or opposing estrogen's effects. This suggests a potential impact on brain physiology and function, opening avenues for research into neurological or cognitive effects of glyceollins (Bamji et al., 2017).
4. Impact on Cardiovascular Health
Lee et al. (2013) investigated glyceollins' effects on angiogenesis, a process crucial in tumor development and cardiovascular diseases. They found that glyceollins inhibit angiogenesis by targeting signaling pathways mediated by VEGF or bFGF. This suggests their potential utility in treating hypervascularized diseases, including certain cardiovascular conditions (Lee et al., 2013).
5. Anti-Inflammatory and Antioxidant Properties
Glyceollins' anti-inflammatory and antioxidant activities have been noted in various studies. For instance, Nwachukwu et al. (2013) highlighted glyceollins' antimicrobial activity, cellular antioxidant properties, and regulatory effects on glucose metabolism and inflammatory responses. These properties indicate glyceollins' potential for application in dietary supplements or as food preservatives for improved health functions (Nwachukwu et al., 2013).
Propriétés
Numéro CAS |
57103-57-8 |
|---|---|
Nom du produit |
Glyceollin |
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2S,10S)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,10-diol |
InChI |
InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |
Clé InChI |
YIFYYPKWOQSCRI-AZUAARDMSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Autres numéros CAS |
66241-09-6 57103-57-8 |
Pictogrammes |
Environmental Hazard |
Synonymes |
glyceollin glyceollin I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



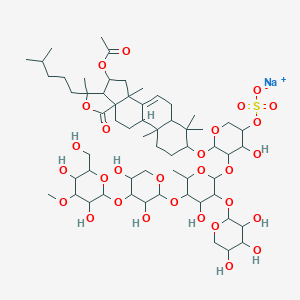
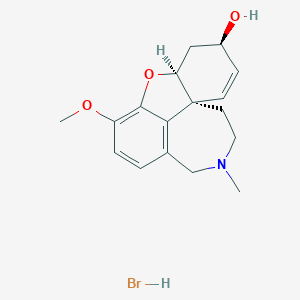
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)
